

Caco-2 cell permeability assay for Petunidin 3-glucoside bioavailability.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Petunidin 3-glucoside

Cat. No.: B3029599

[Get Quote](#)

Application Note & Protocol

Caco-2 Permeability Assay for Assessing the Oral Bioavailability of Petunidin 3-glucoside

Introduction

Petunidin 3-glucoside is an anthocyanin, a class of water-soluble flavonoid pigments responsible for the vibrant red, purple, and blue colors of many fruits and vegetables, such as blueberries, blackcurrants, and grapes.^[1] Beyond their role as natural colorants, anthocyanins like **Petunidin 3-glucoside** are gaining significant attention for their potential health benefits, including antioxidant and anti-inflammatory properties.^[1] However, for these compounds to exert systemic physiological effects, they must first be absorbed from the gastrointestinal tract into the bloodstream—a process known as oral bioavailability.^{[2][3]}

The bioavailability of anthocyanins is generally considered to be very low.^{[3][4]} Understanding the intestinal permeability of specific anthocyanins is therefore critical for drug development and functional food research. The human colon adenocarcinoma cell line, Caco-2, serves as a robust and widely accepted in vitro model for predicting the intestinal absorption of compounds.^{[5][6]} When cultured on semi-permeable supports, Caco-2 cells differentiate over approximately 21 days to form a polarized monolayer with tight junctions and enterocyte-like characteristics, effectively mimicking the barrier properties of the human intestinal epithelium.^{[7][8]}

This guide provides a detailed protocol for utilizing the Caco-2 permeability assay to evaluate the bioavailability of **Petunidin 3-glucoside**, offering researchers a reliable method to quantify its transport characteristics and elucidate potential absorption mechanisms.

Principle of the Caco-2 Permeability Assay

The Caco-2 assay quantifies the rate at which a compound traverses a confluent monolayer of differentiated Caco-2 cells. This transport can occur through several mechanisms:

- Transcellular Pathway: The compound passes directly through the cells, which may involve passive diffusion across the apical and basolateral membranes or be facilitated by carrier-mediated transport.
- Paracellular Pathway: The compound moves through the tight junctions between adjacent cells. This route is typically restricted to small, hydrophilic molecules.
- Active Efflux: The compound is actively pumped out of the cell by efflux transporters, such as P-glycoprotein (P-gp), which can significantly limit net absorption.^[9]

By measuring the transport of **Petunidin 3-glucoside** in two directions—from the apical (luminal) to the basolateral (blood) side (A → B) and from the basolateral to the apical side (B → A)—we can not only determine its absorption potential but also identify if it is a substrate for active efflux.^{[5][9]} The primary outputs of this assay are the Apparent Permeability Coefficient (Papp) and the Efflux Ratio (ER).

Detailed Experimental Protocol

Phase 1: Caco-2 Cell Culture and Seeding

- Cell Culture: Culture Caco-2 cells (ATCC® HTB-37™ or equivalent) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Seeding on Transwell® Inserts: For the assay, use Transwell® inserts with a 0.4 µm pore size polycarbonate membrane (e.g., for 24-well plates).

- Trypsinization: When cells reach 80-90% confluence, wash with Phosphate-Buffered Saline (PBS) and detach using Trypsin-EDTA.
- Cell Seeding: Resuspend the cells in fresh culture medium and seed them onto the apical side of the Transwell® inserts at a density of 6×10^4 cells/cm². Add fresh medium to the basolateral compartment.
- Differentiation: Culture the cells for 21-25 days to allow for complete differentiation into a polarized monolayer.^{[4][7]} Change the culture medium in both compartments every 2-3 days.

Phase 2: Monolayer Integrity Assessment

Before initiating the transport experiment, it is crucial to validate the integrity of the Caco-2 monolayer. This ensures that any observed transport is through the cellular barrier and not due to leaks.

- Transepithelial Electrical Resistance (TEER) Measurement:
 - Rationale: TEER measures the electrical resistance across the monolayer, providing a quantitative measure of the tightness of the paracellular junctions.^[4]
 - Procedure: Using an epithelial volt-ohm meter (EVOM), measure the TEER of each Transwell® insert. Also, measure a blank insert (containing medium but no cells) to subtract the background resistance.
 - Acceptance Criterion: TEER values should be $>200 \Omega \cdot \text{cm}^2$.^[7] Inserts not meeting this criterion should be discarded.
- Lucifer Yellow Rejection Assay:
 - Rationale: Lucifer Yellow (LY) is a small, fluorescent molecule that primarily crosses the monolayer via the paracellular route.^[10] A low permeability to LY confirms the integrity of the tight junctions.
 - Procedure:
 - Replace the medium in both compartments with pre-warmed Hanks' Balanced Salt Solution (HBSS).

- Add HBSS containing 100 μ M Lucifer Yellow to the apical chamber.
- Incubate for 1 hour at 37°C on an orbital shaker.
- Collect a sample from the basolateral chamber and measure its fluorescence (Excitation: ~428 nm, Emission: ~536 nm).
 - Acceptance Criterion: The Papp value for LY should be $<1.0 \times 10^{-6}$ cm/s, which typically corresponds to less than 1-2% passage per hour.[11][12]

Parameter	Method	Acceptance Criterion	Rationale
Junctional Tightness	Transepithelial Electrical Resistance (TEER)	$>200 \Omega \cdot \text{cm}^2$	Confirms the formation of a restrictive paracellular barrier.[7]
Paracellular Leakage	Lucifer Yellow (LY) Permeability	Papp $<1.0 \times 10^{-6}$ cm/s	Ensures low passage of small molecules between cells, validating monolayer integrity.[10][11]

Phase 3: Bidirectional Transport Experiment

This phase measures the transport of **Petunidin 3-glucoside** in both absorptive (A → B) and secretive (B → A) directions.

- Preparation of Dosing Solution:
 - Anthocyanins can have limited solubility and stability in aqueous media.[13] Prepare a stock solution of **Petunidin 3-glucoside** in DMSO. The final concentration of DMSO in the transport buffer should be kept low (ideally $<0.5\%$) to avoid cytotoxicity.[13]
 - Dilute the stock solution into pre-warmed HBSS (pH 7.4) to the desired final concentration (e.g., 10 μ M).[5]
- Initiating the Transport Assay:

- Gently wash the Caco-2 monolayers twice with pre-warmed HBSS.
- For A → B Transport (Absorption): Add the **Petunidin 3-glucoside** dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
- For B → A Transport (Efflux): Add the **Petunidin 3-glucoside** dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
- Note: Perform each condition in triplicate.

- Sampling:
 - Place the plate on an orbital shaker in the incubator (37°C, 5% CO₂).
 - At specified time points (e.g., 30, 60, 90, and 120 minutes), collect a sample from the receiver compartment.
 - Immediately after each collection, replace the volume removed with an equal volume of fresh, pre-warmed HBSS to maintain a constant volume.
 - At the end of the experiment (120 minutes), collect a final sample from the donor compartment to assess compound recovery.

Phase 4: Sample Analysis

The concentration of **Petunidin 3-glucoside** in the collected samples is typically quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[5]

Data Analysis and Interpretation

Calculating the Apparent Permeability Coefficient (Papp)

The Papp value (in cm/s) is calculated using the following equation:

$$Papp = (dQ/dt) / (A * C_0)$$

Where:

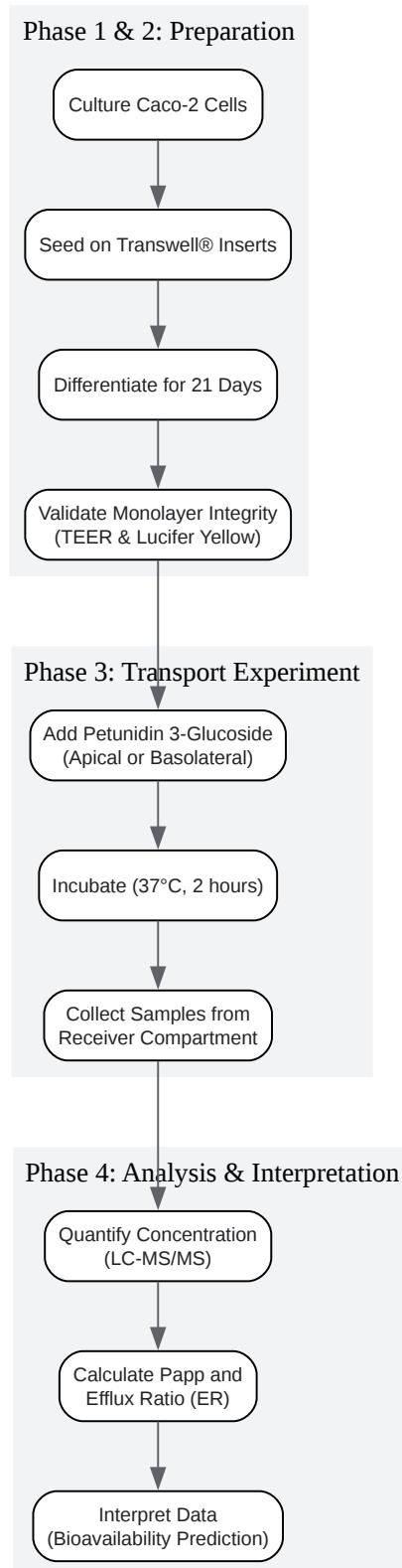
- dQ/dt : The rate of appearance of the compound in the receiver compartment ($\mu\text{mol/s}$), determined from the slope of the cumulative amount transported versus time.
- A: The surface area of the Transwell® membrane (e.g., 0.33 cm^2 for a 24-well insert).
- C_0 : The initial concentration of the compound in the donor compartment ($\mu\text{mol/mL}$).[14]

Calculating the Efflux Ratio (ER)

The Efflux Ratio is a key indicator of active transport. It is calculated by dividing the Papp value from the $B \rightarrow A$ direction by the Papp value from the $A \rightarrow B$ direction:

$$\text{ER} = \text{Papp (B} \rightarrow \text{A}) / \text{Papp (A} \rightarrow \text{B})$$

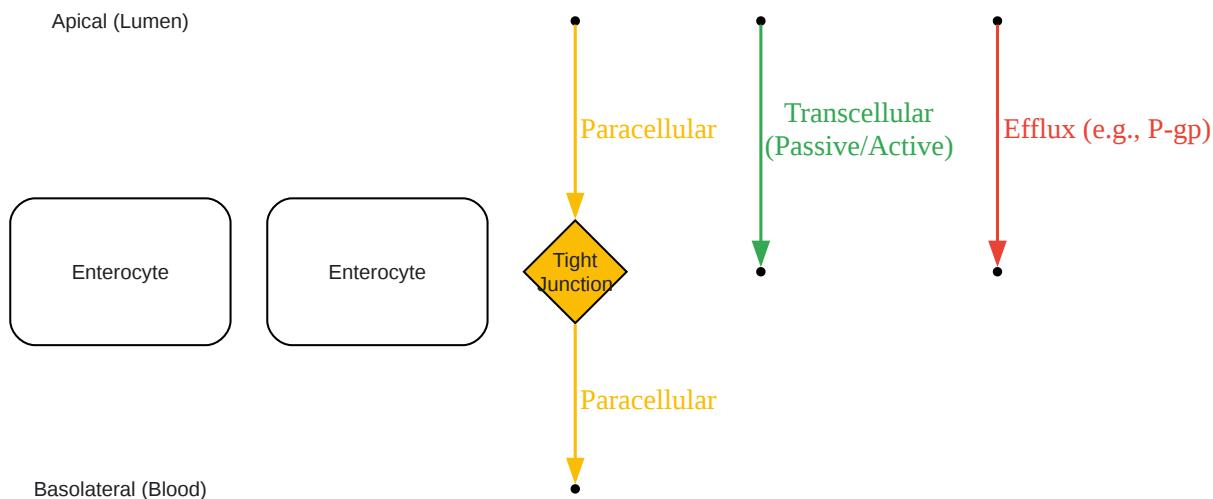
Interpreting the Results


The calculated Papp and ER values provide insights into the bioavailability of **Petunidin 3-glucoside**.

Papp (A \rightarrow B) Value ($\times 10^{-6}$ cm/s)	Permeability Classification	Predicted in vivo Absorption
< 1	Low	Poor
1 - 10	Moderate	Moderate
> 10	High	High

- Efflux Ratio (ER) > 2 : An ER greater than 2 suggests that the compound is a substrate for active efflux transporters, which can limit its net absorption in vivo.[9][11]
- Low Permeability of Anthocyanins: Studies have consistently shown that the transport efficiency of anthocyanins across Caco-2 monolayers is very low, often in the range of 1-4%. [4][15] Therefore, a low Papp value for **Petunidin 3-glucoside** is expected. The structure of the anthocyanin, including the aglycone and the attached sugar moiety, can significantly influence its permeability.[15]

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Caco-2 Permeability Assay Workflow.

Transport Pathways Across Caco-2 Monolayer

[Click to download full resolution via product page](#)

Caption: Routes of transport across the Caco-2 monolayer.

References

- Kamiloglu, S., Capanoglu, E., Grootaert, C., & Van Camp, J. (2015). Anthocyanin Absorption and Metabolism by Human Intestinal Caco-2 Cells—A Review. *International Journal of Molecular Sciences*, 16(9), 21555-21574. [\[Link\]](#)
- Kamiloglu, S., Capanoglu, E., Grootaert, C., & Van Camp, J. (2015). Anthocyanin Absorption and Metabolism by Human Intestinal Caco-2 Cells—A Review. *PubMed*, 26370977. [\[Link\]](#)
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Skuland, T. (2018). Verification of Monolayer Integrity by Lucifer Yellow Flux. In *The Impact of Food Bioactives on Health*. Springer. [\[Link\]](#)
- Yi, L., Fischer, J., & Wu, X. (2007). Absorption of anthocyanins from blueberry extracts by caco-2 human intestinal cell monolayers. *Journal of Agricultural and Food Chemistry*, 55(19), 7715-7722. [\[Link\]](#)
- Czank, C., Cassidy, A., Kroon, P. A., & Manach, C. (2013). Some Anthocyanins Could Be Efficiently Absorbed across the Gastrointestinal Mucosa: Extensive Presystemic Metabolism

Reduces Apparent Bioavailability. *Journal of Agricultural and Food Chemistry*, 61(38), 9062-9071. [\[Link\]](#)

- Rastogi, A., Kumar, S., & Singh, S. K. (2013). Effect of absorption enhancers on Caco-2 monolayer for InVitro permeability assessment in colon adenocarcinoma cell line (Caco-2). *Journal of Drug Delivery & Therapeutics*, 3(3), 20-29. [\[Link\]](#)
- National Center for Biotechnology Information. (2015). Anthocyanin Absorption and Metabolism by Human Intestinal Caco-2 Cells--A Review. *PubMed*. [\[Link\]](#)
- Gite, S. T., & Pokharkar, V. B. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. *Pharmaceutics*, 13(10), 1563. [\[Link\]](#)
- Saha, P., & Kou, J. H. (2017). Permeability assessment of drug substances using in vitro and ex vivo screening techniques. *Journal of Applied Pharmaceutical Science*, 7(10), 220-227. [\[Link\]](#)
- Sygnature Discovery. (n.d.). Caco-2 Permeability.
- Gite, S. T., & Pokharkar, V. B. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. *MDPI*. [\[Link\]](#)
- Fernandes, I., Faria, A., Calhau, C., de Freitas, V., & Mateus, N. (2017). The effect of anthocyanin structure on the uptake by Caco-2 cells. *Food Chemistry*, 237, 737-743. [\[Link\]](#)
- Zhang, X., Li, J., Wang, Y., Gao, Y., & Chen, J. (2018). Caco-2 cell transport of purple sweet potato anthocyanins-phospholipids complex. *Food & Function*, 9(12), 6591-6600. [\[Link\]](#)
- ResearchGate. (2016). How to calculate apparent permeability from Caco2 Transwell assay?
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Miyazawa, T., Nakagawa, K., Kudo, M., Muraishi, K., & Someya, K. (1999). Direct intestinal absorption of red fruit anthocyanins, cyanidin-3-glucoside and cyanidin-3,5-diglucoside, into rats and humans. *Journal of Agricultural and Food Chemistry*, 47(3), 1083-1091. [\[Link\]](#)
- Ichiiyanagi, T., Shida, Y., Rahman, M. M., Hatano, Y., & Konishi, T. (2006). Absorption and metabolism of delphinidin 3- O - β -D-glucoside in rats. *Journal of Agricultural and Food Chemistry*, 54(17), 6140-6145. [\[Link\]](#)
- Kim, J. H., Lee, H. J., Kim, C. S., & Kim, J. S. (2019). The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. *Molecules*, 24(23), 4277. [\[Link\]](#)
- Hossain, M. A., & Rahman, M. M. (2022). Anthocyanins: Metabolic Digestion, Bioavailability, Therapeutic Effects, Current Pharmaceutical/Industrial Use, and Innovation Potential. *Molecules*, 27(15), 4887. [\[Link\]](#)
- Chen, B. H., & Stephen, B. (2012). Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro and Suppress Tumor Growth In Vivo. *Journal of Agricultural and Food Chemistry*, 60(43), 10766-10774. [\[Link\]](#)

- Welch, C. R., D'Angelo, J., & Mohammed, S. I. (2023). Peonidin-3-O-glucoside and Resveratrol Increase the Viability of Cultured Human hFOB Osteoblasts and Alter the Expression of Genes Associated with Apoptosis, Osteoblast Differentiation and Osteoclastogenesis. *Nutrients*, 15(14), 3233. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. Anthocyanin Absorption and Metabolism by Human Intestinal Caco-2 Cells--A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 5. [enamine.net](https://www.enamine.net) [enamine.net]
- 6. [sygnaturediscovery.com](https://www.sygnaturediscovery.com) [sygnaturediscovery.com]
- 7. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity [mdpi.com]
- 8. [creative-bioarray.com](https://www.creative-bioarray.com) [creative-bioarray.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Verification of Monolayer Integrity by Lucifer Yellow Flux [ebrary.net]
- 11. [jddtonline.info](https://www.jddtonline.info) [jddtonline.info]
- 12. Caco-2 cell transport of purple sweet potato anthocyanins-phospholipids complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 15. Absorption of anthocyanins from blueberry extracts by caco-2 human intestinal cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Caco-2 cell permeability assay for Petunidin 3-glucoside bioavailability.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3029599#caco-2-cell-permeability-assay-for-petunidin-3-glucoside-bioavailability\]](https://www.benchchem.com/product/b3029599#caco-2-cell-permeability-assay-for-petunidin-3-glucoside-bioavailability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com